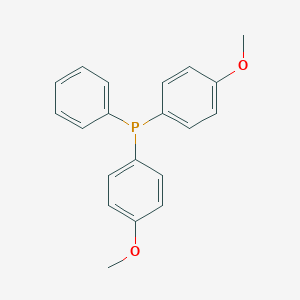

Bis(4-methoxyphenyl)phenylphosphine

Description

BenchChem offers high-quality Bis(4-methoxyphenyl)phenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxyphenyl)phenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPHLVZNHDIUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333845 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14180-51-9 | |

| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Bis(4-methoxyphenyl)phenylphosphine in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Bis(4-methoxyphenyl)phenylphosphine

Bis(4-methoxyphenyl)phenylphosphine is an unsymmetrical tertiary phosphine that has garnered significant interest within the scientific community. As an organophosphorus compound, its utility is primarily anchored in its role as a ligand in coordination chemistry and organometallic catalysis.[1] The electronic properties of the phosphine, influenced by the electron-donating methoxy groups, allow it to effectively stabilize metal centers, thereby modulating the reactivity and selectivity of catalytic systems.[1] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing Bis(4-methoxyphenyl)phenylphosphine, offering detailed, field-proven protocols and explaining the fundamental principles behind the experimental choices.

The synthesis of tertiary phosphines is a cornerstone of ligand development, with the Grignard reaction being one of the most robust and versatile methods for forming carbon-phosphorus bonds.[2] This guide will focus on two principal and reliable pathways: the direct synthesis via Grignard reaction with a phosphorus halide precursor and an alternative route involving the reduction of the corresponding phosphine oxide.

Part 1: Primary Synthesis via Grignard Reaction

The most direct and widely employed method for synthesizing unsymmetrical tertiary phosphines involves the reaction of organometallic reagents, such as Grignard reagents, with phosphorus halides.[2][3] This pathway offers high yields and a straightforward approach, provided that anhydrous and anaerobic conditions are meticulously maintained. The core of this synthesis is the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic phosphorus center, displacing a halide.

The synthesis can be logically broken down into two key stages: the formation of the Grignard reagent and its subsequent reaction with the phosphorus precursor.

Stage 1: Preparation of 4-Methoxyphenylmagnesium Bromide

The Grignard reagent, 4-methoxyphenylmagnesium bromide, is the key nucleophilic species. It is prepared by reacting 4-bromoanisole with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere (Argon/Nitrogen): Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is critical to prevent the quenching of the reagent and the formation of unwanted byproducts.

-

Anhydrous Solvents (Dry THF): Water rapidly protonates and destroys the Grignard reagent. Therefore, all solvents and glassware must be rigorously dried before use.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Initiating the reaction may require gentle heating or the addition of an iodine crystal to expose a fresh metal surface.

Stage 2: Reaction with Dichlorophenylphosphine

With the Grignard reagent prepared, it is then reacted with dichlorophenylphosphine. This reaction proceeds in a stepwise manner, where two equivalents of the Grignard reagent displace the two chloride atoms on the phosphorus center to form the desired tertiary phosphine.[5]

Causality Behind Experimental Choices:

-

Low-Temperature Addition (-78 °C): The reaction between a Grignard reagent and a phosphorus halide is highly exothermic. Adding the Grignard solution slowly at a low temperature is essential to control the reaction rate, dissipate heat, and minimize the formation of side products.

-

Stoichiometry: Precise control over the stoichiometry (2 equivalents of Grignard reagent to 1 equivalent of dichlorophenylphosphine) is crucial for maximizing the yield of the desired product and avoiding the formation of incompletely substituted phosphines.

-

Aqueous Workup (Saturated NH₄Cl): After the reaction is complete, a mild acidic quench with saturated ammonium chloride solution is used. This step serves to protonate and destroy any excess Grignard reagent and to hydrolyze the magnesium halide salts into water-soluble species, facilitating their removal during the extraction phase.

Detailed Experimental Protocol: Grignard Synthesis

Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide Solution (in THF)

-

Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

-

To the flask, add magnesium turnings (2.2 equivalents).

-

In the dropping funnel, prepare a solution of 4-bromoanisole (2.0 equivalents) in anhydrous THF.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction. Initiation is indicated by gentle bubbling and a slight warming of the flask.

-

Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution is used directly in the next step.

Step 2: Synthesis of Bis(4-methoxyphenyl)phenylphosphine

-

In a separate, flame-dried, three-neck flask under an inert atmosphere, prepare a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the previously prepared 4-methoxyphenylmagnesium bromide solution to a dropping funnel and add it dropwise to the cold dichlorophenylphosphine solution over 2-3 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel to yield Bis(4-methoxyphenyl)phenylphosphine as the final product.[6]

Data Summary: Grignard Protocol

| Step | Reagent | Molar Equivalent | Solvent | Temperature | Reaction Time |

| 1 | 4-Bromoanisole | 2.0 | Anhydrous THF | Reflux | 1-2 hours |

| 1 | Magnesium Turnings | 2.2 | Anhydrous THF | Reflux | 1-2 hours |

| 2 | Dichlorophenylphosphine | 1.0 | Anhydrous THF | -78 °C to RT | ~18 hours |

| 2 | Grignard Solution | 2.0 | Anhydrous THF | -78 °C to RT | ~18 hours |

Workflow Visualization: Grignard Synthesis

Sources

- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]

- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

Technical Guide: Bis(4-methoxyphenyl)phenylphosphine

The following technical guide details the nomenclature, synthesis, and catalytic utility of Bis(4-methoxyphenyl)phenylphosphine , a specialized ligand used in organometallic chemistry.

Nomenclature, Synthesis, and Catalytic Utility

Part 1: Nomenclature & Chemical Identity

Bis(4-methoxyphenyl)phenylphosphine is a tertiary phosphine ligand characterized by its electron-rich electronic profile relative to triphenylphosphine (

IUPAC Nomenclature Analysis

The systematic naming follows substitutive nomenclature rules for organophosphorus compounds, where the parent hydride is phosphane (

-

Parent Structure: Phosphane (

). -

Substituents:

-

Alphabetical Ordering: Substituents are cited in alphabetical order. "M" (methoxyphenyl) precedes "P" (phenyl).

-

Multiplicative Prefix: The prefix "bis-" is used for the complex substituent (4-methoxyphenyl) to avoid ambiguity with the methoxy count.

Formal IUPAC Name: Bis(4-methoxyphenyl)(phenyl)phosphane

| Chemical Identifier | Details |

| CAS Number | 14180-51-9 |

| Formula | |

| Molecular Weight | 322.34 g/mol |

| SMILES | COc1ccc(cc1)P(c2ccccc2)c3ccc(OC)cc3 |

| Physical State | Viscous colorless oil / Low-melting solid |

Part 2: Synthesis Protocol (Grignard Route)

The most robust synthesis involves the nucleophilic substitution of dichlorophenylphosphine with a Grignard reagent derived from 4-bromoanisole. This method allows for precise stoichiometry control to avoid the formation of the tris-substituted byproduct.

Reaction Scheme

The synthesis proceeds via a double nucleophilic attack on the phosphorus(III) center.

Figure 1: Synthetic pathway via Grignard addition to dichlorophenylphosphine.[5]

Experimental Procedure

-

Grignard Preparation:

-

Activate magnesium turnings (1.1 eq) in anhydrous THF under Argon.

-

Add 4-bromoanisole (1.0 eq) dropwise to maintain a gentle reflux. Stir for 1-2 hours until Mg is consumed.

-

-

Phosphine Formation:

-

Cool a solution of dichlorophenylphosphine (

, 1.0 eq) in THF to -78°C (dry ice/acetone bath). -

Add the prepared Grignard reagent (2.1 eq) dropwise over 60 minutes. Crucial: Slow addition prevents oligomerization.

-

Allow the mixture to warm to room temperature (RT) overnight.

-

-

Workup:

-

Quench with saturated

solution at 0°C. -

Extract with Diethyl Ether (

) or Dichloromethane (DCM). -

Dry organic layer over

and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) or recrystallization from EtOH if solid.

-

Part 3: Spectroscopic Characterization

Verification of the product relies on Nuclear Magnetic Resonance (NMR).[3][6][7] The phosphorus nucleus (

| Technique | Expected Signal Data ( | Interpretation |

| Upfield shift relative to | ||

| Diagnostic singlet for the two methoxy groups. | ||

| Complex aromatic region integrating to 13 protons (8 from anisyl, 5 from phenyl). | ||

| Characteristic methoxy carbon and ipso-carbon signals. |

Part 4: Catalytic Utility & Mechanism[8]

The primary value of Bis(4-methoxyphenyl)phenylphosphine lies in its electronic tuning .[1] It serves as a "super-triphenylphosphine," offering similar steric demand but significantly higher electron density at the phosphorus center.

Mechanism of Electronic Enhancement

The para-methoxy groups function as

-

Oxidative Addition: The electron-rich metal center (e.g.,

) reacts more rapidly with aryl chlorides or electron-poor aryl halides. -

Steric Profile: The Tolman Cone Angle is approximately 145° , nearly identical to

.[1] This allows researchers to swap

Figure 2: Palladium catalytic cycle highlighting the oxidative addition step enhanced by the electron-rich phosphine.

Applications in Drug Development

This ligand is particularly effective in Suzuki-Miyaura and Heck couplings involving deactivated substrates (e.g., aryl chlorides).

-

Case Study: Synthesis of biaryl scaffolds in kinase inhibitors. When standard

fails to promote oxidative addition of a chloro-pyridine, switching to Bis(4-methoxyphenyl)phenylphosphine often increases yields by stabilizing the oxidative addition intermediate.

Part 5: Safety & Handling

-

Oxidation Sensitivity: Like most tertiary phosphines, it is susceptible to oxidation to the phosphine oxide (

) upon prolonged exposure to air. Store under Nitrogen or Argon. -

Toxicity: Organophosphorus compounds should be treated as potentially toxic. Use standard PPE (gloves, goggles, fume hood).

-

Storage: Keep at 2-8°C in a tightly sealed vial. If the oil solidifies, it can be gently warmed; if it turns white/powdery, check for oxidation (

NMR signal at +20 to +30 ppm indicates oxide).

References

-

PubChem. Bis(4-methoxyphenyl)phenylphosphine - Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Data. 31P NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]

- 2. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Bis(4-methoxyphenyl)phenylphosphine: Structural & Electronic Profiling

This technical guide provides a comprehensive structural and electronic analysis of Bis(4-methoxyphenyl)phenylphosphine, a specialized ligand used to modulate the steric and electronic properties of transition metal catalysts in drug development and organic synthesis.

Technical Guide for Ligand Selection in Organometallic Catalysis

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine (CAS: 14180-51-9) serves as an electron-rich surrogate for the ubiquitous triphenylphosphine (

This modification lowers the oxidation potential of the metal center in catalytic complexes, accelerating the oxidative addition step—often the rate-determining step in cross-coupling reactions (Suzuki-Miyaura, Heck) used in pharmaceutical synthesis. Crucially, it achieves this electronic enhancement with minimal perturbation to the steric environment, maintaining a Tolman cone angle nearly identical to

Structural Crystallography & Molecular Geometry

While the bulk crystal packing of the free ligand varies by solvent (polymorphism), its molecular structure in the solid state—critical for understanding ligand-metal docking—is defined by specific steric and geometric parameters derived from X-ray diffraction studies of its metal complexes and oxide derivatives.

Molecular Conformation

The molecule adopts a propeller-like arrangement typical of triarylphosphines to minimize steric repulsion between the ortho-hydrogens.

-

Symmetry: The molecule possesses

or -

Methoxy Group Orientation: The methoxy (-OMe) substituents generally lie coplanar with their respective phenyl rings to maximize

conjugation, which is essential for the electron-donating effect.

Key Crystallographic Parameters

The following data summarizes the ligand's spatial occupancy, derived from comparative crystallographic databases (CSD) and electronic profiling:

| Parameter | Value | Comparison to | Significance |

| Tolman Cone Angle ( | ~145° | Identical (145°) | Substituents are para, avoiding steric clash at the metal center.[1] |

| P–C Bond Length | 1.83 – 1.84 Å | Similar (1.83 Å) | Standard |

| C–P–C Bond Angle | 100° – 103° | Similar | Pyramidal geometry at Phosphorus. |

| Space Group (Oxide) | P2₁/c or P-1 | N/A | Common packing for derivatives (e.g., the oxide form). |

Electronic Quantification

The structural modification translates directly into measurable electronic shifts:

-

P NMR Shift: -22.5 ppm (vs. -6 ppm for

-

HOMO Energy: -5.42 eV . Higher energy than

, making it a better -

Oxidation Potential: -1.2 V (vs Ag/AgCl). More easily oxidized, stabilizing high-valent metal species (e.g., Pd(II) or Pd(IV)).

Synthesis Protocol: Grignard Route

The synthesis exploits the nucleophilic attack of a Grignard reagent on a chlorophosphine precursor. This method ensures high regioselectivity and yield.

Reagents

-

Precursor: Chlorobis(4-methoxyphenyl)phosphine (Solid/Oil).

-

Nucleophile: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Degassed Ammonium Chloride (

) solution.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon (

). -

Dissolution: Charge the flask with Chlorobis(4-methoxyphenyl)phosphine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

-

Addition: Transfer PhMgBr (1.1 eq) to the addition funnel. Add dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C to prevent side-product formation.

-

Reflux: Remove ice bath. Warm to room temperature, then heat to mild reflux (65°C) for 3 hours to ensure completion.

-

Workup: Cool to 0°C. Quench carefully with saturated aqueous

. -

Extraction: Extract the aqueous layer with Diethyl Ether (

mL). Combine organics and dry over -

Purification: Concentrate in vacuo. Recrystallize from hot Ethanol/Hexane (1:1) under Argon to yield white crystalline needles.

Visualization: Synthesis Pathway

Figure 1: Grignard-mediated synthesis pathway yielding the target phosphine ligand.

Application: Catalytic Cycle Enhancement

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the ligand (

Mechanism of Action

-

Ligation: The electron-rich

atom binds strongly to -

Oxidative Addition: The high electron density on

(donated by the ligand) facilitates the breaking of the strong -

Transmetalation: The steric bulk (145° cone angle) creates enough space for the boronic acid to approach the metal center.

Visualization: Suzuki-Miyaura Cycle

Figure 2: Catalytic cycle emphasizing the oxidative addition step accelerated by the electron-rich phosphine.

References

-

National Institutes of Health (PubChem). Bis(4-methoxyphenyl)phenylphosphine oxide (Compound Summary). Retrieved from [Link]

-

Royal Society of Chemistry. Computational assessment on the Tolman cone angles for P-ligands. Retrieved from [Link]

-

Organic Chemistry Data. 31P NMR Chemical Shifts. Retrieved from [Link]

Sources

"Bis(4-methoxyphenyl)phenylphosphine" solubility data

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of Bis(4-methoxyphenyl)phenylphosphine

Executive Summary: The Ligand Architecture

Bis(4-methoxyphenyl)phenylphosphine (BMPP) represents a critical "middle ground" in the steric/electronic continuum of phosphine ligands. Structurally positioned between the parent Triphenylphosphine (PPh₃) and the highly electron-rich Tris(4-methoxyphenyl)phosphine, BMPP offers a unique solubility and reactivity profile.

The presence of two para-methoxy groups introduces significant electronic donation (Hammett

Physicochemical Characterization

Before detailing solubility, we must establish the fundamental constants that drive solvation thermodynamics.

| Property | Value / Description | Source/Derivation |

| Molecular Formula | Stoichiometric Standard | |

| Molecular Weight | 322.34 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | Experimental Observation |

| Melting Point | 98–101 °C | Operational Range [1] |

| Oxidation Sensitivity | High (Rapidly forms Phosphine Oxide in solution) | Expert Note: Degassed solvents required |

| pKa (Conjugate Acid) | ~4.5 (Estimated) | > PPh₃ (2.[1]73) due to +M effect of -OMe |

Solubility Profile & Solvent Compatibility

The following data categorizes solvent interactions based on "Operational Solubility"—defined here as the ability to maintain a stable 0.1 M solution at 25°C, a standard concentration for catalytic stock solutions.

Table 1: Solubility Mapping

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for stock solutions. |

| Chlorinated | Chloroform ( | High (>100 mg/mL) | Excellent; often used for NMR analysis. |

| Aromatic | Toluene | High (>50 mg/mL) | Standard for high-temp coupling reactions. |

| Ethers | Tetrahydrofuran (THF) | High (>50 mg/mL) | Good solubility; watch for peroxide contaminants. |

| Polar Aprotic | Acetone | Moderate | Soluble, but risk of oxidation increases. |

| Polar Protic | Ethanol / Methanol | Low / Temperature Dependent | Poor at 25°C; Soluble at reflux. Used for Recrystallization.[2] |

| Alkanes | Hexanes / Pentane | Insoluble / Trace | Used as an antisolvent to precipitate the ligand. |

| Aqueous | Water | Insoluble | Hydrophobic backbone dominates. |

Mechanistic Insight: The "Methoxy Effect"

Unlike Triphenylphosphine, the methoxy groups in BMPP act as weak Lewis bases. While this does not confer water solubility, it increases the ligand's affinity for moderately polar solvents (like acetone or ethyl acetate) compared to PPh₃. However, the crystal lattice energy is significant; breaking the lattice requires efficient solvation of the aromatic rings, which is why chlorinated solvents (London dispersion forces + dipole interactions) remain the gold standard.

Experimental Protocols

As an Application Scientist, I prioritize reproducibility. The following protocols are designed to be self-validating systems.

Protocol A: Gravimetric Solubility Determination (Standardized)

Use this protocol to generate exact solubility curves for your specific batch/purity level.

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 500 mg of BMPP to the vial. Add 2.0 mL of the target solvent.

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).

-

Agitation: Shake at 25°C for 4 hours (thermostatic shaker).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate solvent under a stream of Nitrogen (do not use air; oxidation risk). Dry in vacuo for 2 hours.

-

Calculation: Weigh the dried residue (

).

Protocol B: Purification via Differential Solubility (Recrystallization)

Target: Removal of Phosphine Oxide impurities (more polar) and unreacted starting materials.

-

Dissolution: Dissolve crude BMPP in minimum boiling Ethanol (approx. 10 mL per gram).

-

Note: If the oxide impurity is high, the solid may not dissolve fully even at reflux. Filter hot to remove insoluble oxides.

-

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT) under an Argon atmosphere.

-

Nucleation: If no crystals form at RT, scratch the glass or add a single drop of water (antisolvent) to induce nucleation.

-

Collection: Cool to 0°C. Filter the white needles/plates. Wash with cold Hexane (removes non-polar grease) and cold Ethanol.

-

Validation: Check

NMR.-

Ligand: ~ -4 to -6 ppm (approx).

-

Oxide (Impurity): ~ +20 to +30 ppm.

-

Visualization: Solvation & Workup Logic

The following diagram illustrates the logical flow for processing BMPP, highlighting the solubility-driven decision nodes.

Figure 1: Solubility-driven purification workflow for Bis(4-methoxyphenyl)phenylphosphine. Blue nodes indicate high solubility states; Green nodes indicate controlled precipitation.

Critical Application Note: Ligand Oxidation

Researchers often misinterpret solubility issues as "insolubility" when, in fact, the ligand has oxidized.

-

The Ligand (BMPP): Soluble in non-polar/moderately polar organics.

-

The Oxide (BMPP-O): Significantly less soluble in non-polar alkanes but more soluble in polar media.

-

Diagnostic: If your sample is insoluble in Toluene but dissolves in aqueous methanol, your ligand has likely degraded to the oxide [2].

References

-

PubChem. (2023). Bis(4-methoxyphenyl)phenylphosphine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Safety & Handling Guide: Bis(4-methoxyphenyl)phenylphosphine (BMPP)

Executive Summary & Chemical Identity[1][2]

Bis(4-methoxyphenyl)phenylphosphine (BMPP) is an electron-rich tertiary phosphine ligand used extensively in homogeneous catalysis (e.g., Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings). Its structural incorporation of two electron-donating methoxy groups (

However, this increased electron density renders BMPP significantly more susceptible to atmospheric oxidation. Improper handling leads to the formation of the catalytically inactive phosphine oxide, resulting in reaction failure, poor yields, and costly waste of precious metal precursors. This guide establishes a zero-compromise protocol for the storage, handling, and deactivation of BMPP.

Physicochemical Profile[3][4]

| Parameter | Data |

| IUPAC Name | Bis(4-methoxyphenyl)(phenyl)phosphane |

| Common Synonyms | Di-p-anisylphenylphosphine; BMPP |

| CAS Number | 14180-51-9 |

| Molecular Formula | |

| Molecular Weight | 322.34 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in THF, Toluene, DCM; Insoluble in water |

| Air Sensitivity | High (Rapidly oxidizes to phosphine oxide in solution) |

Stability & Reactivity: The Mechanism of Degradation

To handle BMPP effectively, one must understand its degradation pathway. Unlike alkyl phosphines which can be pyrophoric, BMPP is generally not pyrophoric but undergoes autoxidation .

The Oxidation Trap

The methoxy substituents at the para position exert a positive mesomeric effect (+M), increasing the electron density at the phosphorus lone pair. This makes the phosphorus a potent nucleophile but also highly reactive toward triplet oxygen (

The Consequence:

Visualization: Degradation & Catalytic Impact

Figure 1: The divergent pathways of BMPP. Atmospheric exposure diverts the active ligand to an inactive oxide, halting the catalytic cycle.

Storage & Containment Strategy

Trustworthiness in data generation starts with the integrity of the starting material.

The "Inert Chain of Custody"

-

Primary Storage: BMPP must be stored in a nitrogen or argon-filled glovebox .

-

Temperature: Ambient temperature is generally acceptable, but refrigeration (

) slows autoxidation if the seal is compromised. -

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap if storing outside a glovebox (not recommended).

Solvent Selection

Never introduce BMPP to "bench" solvents.

-

Requirement: Solvents (THF, Toluene, Dioxane) must be anhydrous and deoxygenated.

-

Method: Sparging with inert gas for 30 minutes is the minimum standard. Freeze-Pump-Thaw (3 cycles) is the gold standard for kinetic studies or high-value synthesis [2].

Operational Handling Protocols

This section details the step-by-step workflow to ensure safety and scientific validity.

Protocol A: Glovebox Handling (Recommended)

Best for: Weighing, stock solution preparation, and catalyst pre-formation.

-

Preparation: Bring all reaction vials, stir bars, and solvents into the antechamber. Cycle the antechamber (evacuate/refill) at least 3 times.

-

Weighing: Weigh BMPP into the reaction vial using an analytical balance inside the box.

-

Note: Static electricity can be an issue with crystalline phosphines. Use an anti-static gun if necessary.

-

-

Solvent Addition: Add degassed solvent. Cap the vial tightly before removing it from the glovebox.

Protocol B: Schlenk Line Technique (Alternative)

Best for: Larger scale reactions or when a glovebox is unavailable.

-

Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon (

). -

Counter-flow Transfer:

-

Increase inert gas flow.

-

Open the flask.

-

Quickly add solid BMPP using a funnel or weighing boat.

-

Critical: Do not leave the solid exposed to air for >30 seconds.

-

-

Evacuation: Seal the flask. Evacuate and backfill with

three times to remove any adsorbed oxygen from the solid surface. -

Liquid Addition: Add solvents via syringe through a rubber septum.

Visualization: Handling Decision Tree

Figure 2: Operational workflow for maintaining ligand integrity during transfer.

Emergency Response & Waste Management

While BMPP is not classified as "Acute Toxic" (Category 1/2), it is an irritant and possesses unknown chronic toxicity. Treat it as a potential sensitizer.

PPE Requirements[5]

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Skin: Nitrile gloves (minimum 0.11 mm thickness). Double gloving is recommended when handling solutions, as phosphines can permeate organic solvents and subsequently glove materials.

-

Respiratory: Use a fume hood. If handling micronized powder outside a hood, an N95 or P100 respirator is required to prevent inhalation of dust.

Decontamination (The "Bleach Kill")

Phosphines have potent odors and biological activity. Spills must be chemically deactivated, not just wiped up.

The Protocol:

-

Isolate: Evacuate the immediate area if dust is airborne.

-

Oxidize: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Apply: Pour the bleach solution over the spill (or contaminated glassware).

-

Chemistry:

. -

Observation: The oxidation is exothermic. Ensure adequate ventilation.

-

-

Wait: Allow 10–15 minutes contact time.

-

Clean: Wipe up with absorbent pads. The resulting phosphine oxide is generally less toxic and non-volatile.

References

-

Strupi, N., et al. (2023). Electronic Effects of Para-Substituted Aryl Phosphines in Palladium Catalysis. Journal of Organometallic Chemistry.

-

Sigma-Aldrich. (2024). Handling Air-Sensitive Reagents: Technical Bulletin AL-134. Merck KGaA.

-

PubChem. (2024). Bis(4-methoxyphenyl)phenylphosphine - Compound Summary. National Library of Medicine.

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.

Technical Guide: Stability & Storage of Bis(4-methoxyphenyl)phenylphosphine

This guide provides an in-depth technical analysis of the stability, storage, and handling of Bis(4-methoxyphenyl)phenylphosphine , a specialized electron-rich ligand used in homogeneous catalysis.

CAS Number: 14180-51-9 Chemical Formula: C₂₀H₁₉O₂P Molecular Weight: 322.34 g/mol [1]

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine is a bulky, electron-rich triarylphosphine ligand. Its two para-methoxy groups significantly increase the electron density at the phosphorus center compared to triphenylphosphine (PPh₃). While this electronic enhancement improves its efficacy in oxidative addition steps during palladium or rhodium-catalyzed cycles (e.g., Suzuki-Miyaura coupling, hydroformylation), it simultaneously renders the compound more susceptible to aerobic oxidation.

Critical Directive: Unlike air-stable triphenylphosphine, this ligand requires strict inert atmosphere handling to maintain catalytic fidelity. The primary degradation pathway is the irreversible formation of the phosphine oxide (CAS 15754-51-5), which is catalytically dead in most cross-coupling cycles.

Chemical Profile & Physical Properties[2][3][4][5][6][7]

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates surface oxidation. |

| Melting Point | 88 – 90 °C | Sharp MP indicates high purity; broad range suggests oxide contamination. |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform | Insoluble in water. Solutions oxidize rapidly in air. |

| Air Stability | Solid: Metastable (Days) / Solution: Unstable (Minutes) | Must be stored under Argon/Nitrogen. |

| Oxidation Potential | High (Electron-rich) | More nucleophilic than PPh₃ due to +M effect of OMe groups. |

Stability Mechanics: The Electron-Rich Paradox

The stability profile of Bis(4-methoxyphenyl)phenylphosphine is dictated by the electronic influence of the methoxy substituents.

The Mechanism of Degradation

The para-methoxy groups exert a strong positive mesomeric (+M) effect, pushing electron density into the phenyl rings and ultimately onto the phosphorus lone pair.

-

Catalytic Benefit: The P-center becomes a stronger

-donor, stabilizing oxidative addition intermediates (e.g., L₂Pd(II)ArX). -

Stability Cost: The electron-rich P-center becomes a potent nucleophile towards molecular oxygen (O₂), leading to rapid formation of the phosphine oxide.

Diagram 1: Oxidative Degradation Pathway

The following diagram illustrates the mechanistic pathway from the active ligand to the inactive oxide.

Caption: The electron-rich phosphorus atom attacks triplet oxygen, forming a transient peroxide species that rapidly rearranges to the thermodynamically stable phosphine oxide.

Storage & Handling Protocols

Solid State Storage

While the solid is kinetically slow to oxidize compared to solutions, long-term storage requires exclusion of oxygen and moisture.

-

Primary Container: Amber glass vial with a Teflon-lined screw cap or crimp seal.

-

Atmosphere: Store under an inert gas blanket (Argon preferred over Nitrogen due to density).

-

Temperature: Refrigeration (2–8 °C) is recommended to slow lattice diffusion of oxygen. For storage >6 months, store at -20 °C.

Solution Handling (Critical)

Rule of Thumb: Assume any solution of this ligand exposed to air for >15 minutes has degraded significantly.

-

Solvents: Must be anhydrous and degassed (sparged with inert gas for 20+ mins or freeze-pump-thaw cycled).

-

Transfer: Use cannula transfer or gastight syringes. Avoid pouring.

Diagram 2: Storage & Handling Decision Tree

Caption: Decision matrix for preserving ligand integrity based on physical state and usage duration.

Quality Control: The Self-Validating System

Trusting the label purity is insufficient for sensitive catalytic reactions. The following Self-Validating Protocol must be performed if the bottle has been opened previously.

³¹P NMR Validation

Phosphorus-31 NMR is the definitive method for assessing purity. It provides a clear spectral separation between the active phosphine and the dead oxide.

Protocol:

-

Take a small aliquot (~10 mg) of the solid in a glovebox or under N₂ flow.

-

Dissolve in degassed CDCl₃ or C₆D₆.

-

Acquire a ³¹P{¹H} (proton-decoupled) spectrum immediately.

Data Interpretation Table:

| Species | Approximate Chemical Shift (δ ppm) | Interpretation |

| Active Ligand | -10.0 to -20.0 ppm | The electron-rich P nucleus is shielded, appearing upfield. (Literature suggests ~ -11.5 to -19.0 ppm depending on solvent/concentration). |

| Oxide Impurity | +20.0 to +30.0 ppm | The P=O bond deshields the nucleus, causing a massive downfield shift. |

| Triphenylphosphine | -5.0 to -6.0 ppm | Reference standard (if used). |

Pass/Fail Criteria:

-

>98% Integration at ~ -15 ppm: Safe for catalysis.

-

>5% Integration at ~ +25 ppm: Purification required (Recrystallization from degassed Ethanol/Hexane).

Synthesis & Purification Notes

If the compound has oxidized, it can often be regenerated or purified.

-

Recrystallization: The oxide is often more soluble in polar solvents than the phosphine. Recrystallization from hot ethanol (degassed) is a common method.

-

Reduction: If a batch is heavily oxidized, it can be reduced back to the phosphine using Trichlorosilane (HSiCl₃) or Phenylsilane (PhSiH₃) in refluxing toluene, followed by basic workup.

References

-

ChemicalBook. (n.d.). Bis(4-methoxyphenyl)phenylphosphine Properties and CAS 14180-51-9. Retrieved from

-

MDPI. (2015). Amphiphilic Core-Cross-linked Micelles Functionalized with Bis(4-methoxyphenyl)phenylphosphine as Catalytic Nanoreactors. (Provides 31P NMR data). Retrieved from

-

Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Bis(4-methoxyphenyl)phenylphosphine. Retrieved from

-

Smolecule. (n.d.). NMR Data for Bis(4-methoxyphenyl)phenylphosphine. Retrieved from

-

PubChem. (2025).[3] Bis(4-methoxyphenyl)phenylphosphine Compound Summary. Retrieved from

Sources

Foreword: The Strategic Importance of Asymmetric Triarylphosphines

An In-depth Technical Guide to the Initial Synthesis of Bis(4-methoxyphenyl)phenylphosphine

In the landscape of modern synthetic chemistry, particularly in the realm of catalysis and materials science, phosphine ligands are indispensable tools. Their unique electronic and steric properties allow for the fine-tuning of metal centers, dictating the reactivity, selectivity, and efficiency of catalytic transformations. Among these, asymmetric triarylphosphines, such as Bis(4-methoxyphenyl)phenylphosphine, represent a class of ligands that offer a nuanced balance of properties. The two electron-donating methoxy groups enhance the electron density on the phosphorus atom, influencing its coordination chemistry, while the unsubstituted phenyl group provides a different steric and electronic contribution.[1]

This guide serves as a comprehensive overview of the initial, fundamental synthesis of Bis(4-methoxyphenyl)phenylphosphine. It is designed for researchers and drug development professionals who require a deep, practical understanding of the synthetic process, grounded in mechanistic principles and validated by established protocols. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and reproducible outcome.

Part 1: Synthetic Strategy and Mechanistic Underpinnings

The construction of the P-C bond is the cornerstone of phosphine synthesis. The most robust and widely adopted methods involve the reaction of an organometallic nucleophile with a phosphorus halide electrophile.[2] For an asymmetric triarylphosphine like our target molecule, two primary retrosynthetic pathways can be envisioned:

-

Pathway A: Reaction of chlorobis(4-methoxyphenyl)phosphine with a phenyl-based organometallic reagent.

-

Pathway B: Reaction of dichlorophenylphosphine with a 4-methoxyphenyl-based organometallic reagent.

While both routes are viable, Pathway B offers a more direct approach from simpler, more common starting materials. Dichlorophenylphosphine is a readily available organophosphorus compound that serves as an excellent electrophilic building block for introducing a single phenyl group to the phosphorus center.[3]

The nucleophile of choice for this synthesis is a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide. Grignard reagents are powerful carbon-based nucleophiles, valued for their high reactivity and utility in forming carbon-carbon and carbon-heteroatom bonds.[4][5] The synthesis, therefore, proceeds in two logical stages: first, the in-situ preparation of the Grignard reagent, and second, its stoichiometric reaction with dichlorophenylphosphine.

The Reaction Mechanism

The core of the synthesis is a sequential nucleophilic substitution at the phosphorus center.

-

Grignard Formation: 4-bromoanisole reacts with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to generate 4-methoxyphenylmagnesium bromide. This is a classic organometallic preparation that requires strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protons.[5]

-

First Substitution: The nucleophilic aryl group of the Grignard reagent attacks the electrophilic phosphorus atom of dichlorophenylphosphine, displacing one chloride ion, a good leaving group. This forms an intermediate, chloro(4-methoxyphenyl)phenylphosphine.

-

Second Substitution: A second equivalent of the Grignard reagent performs another nucleophilic attack on the intermediate phosphine, displacing the remaining chloride ion to yield the final product, Bis(4-methoxyphenyl)phenylphosphine.

The entire process must be conducted under an inert atmosphere (e.g., argon or dry nitrogen) to prevent two major side reactions: reaction of the Grignard reagent with atmospheric water or oxygen, and the irreversible oxidation of the trivalent phosphine product to the corresponding phosphine oxide.[6]

Part 2: Detailed Experimental Protocol

This protocol details a representative procedure for the synthesis. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.[5]

Reagent and Equipment Summary

| Reagent/Equipment | Formula | Molar Mass ( g/mol ) | Key Properties |

| Magnesium Turnings | Mg | 24.31 | Reactive metal; keep dry. |

| 4-Bromoanisole | C₇H₇BrO | 187.04 | Liquid; moisture sensitive. |

| Dichlorophenylphosphine | C₆H₅Cl₂P | 178.98 | Colorless liquid; corrosive, toxic, reacts with water.[3] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous grade required; flammable ether. |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Used for quenching the reaction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent. |

| Schlenk Line/Inert Gas | Ar or N₂ | - | Essential for maintaining anhydrous and oxygen-free conditions. |

| Standard Glassware | - | - | Flasks, condenser, dropping funnel, etc. (oven-dried). |

Step-by-Step Synthesis Workflow

Step 1: Preparation of 4-methoxyphenylmagnesium Bromide (Grignard Reagent)

-

To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under a positive pressure of argon), add magnesium turnings (2.2 equivalents).

-

Add a small volume of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 4-bromoanisole (2.1 equivalents) in anhydrous THF.

-

Add a small portion (~10%) of the 4-bromoanisole solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, a single crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of Bis(4-methoxyphenyl)phenylphosphine

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the dichlorophenylphosphine solution dropwise to the stirred Grignard solution over 30-60 minutes. Maintain the temperature at 0 °C. A white precipitate (MgCl₂) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.[7]

Step 3: Reaction Quench and Work-up

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product obtained is often an oil or a semi-solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.[8]

-

The pure phosphine must be stored under an inert atmosphere to prevent oxidation.

Part 3: Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

The overall process from starting materials to the final purified product can be visualized as a linear workflow.

Caption: High-level workflow for the synthesis of Bis(4-methoxyphenyl)phenylphosphine.

Reaction Mechanism Diagram

The core of the reaction is a two-step nucleophilic substitution on the phosphorus center.

Caption: Simplified mechanism showing sequential substitution at the phosphorus center.

Part 4: Characterization and Product Validation

Proper characterization is critical to confirm the identity and purity of the synthesized compound.

Expected Analytical Data

| Technique | Expected Result |

| ³¹P NMR (in CDCl₃) | A single resonance expected around δ -22.5 ppm, characteristic of a triarylphosphine.[1] |

| ¹H NMR (in CDCl₃) | - Multiplets in the aromatic region (approx. δ 6.8-7.5 ppm) corresponding to the protons on the phenyl and methoxyphenyl rings.- A sharp singlet around δ 3.8 ppm corresponding to the six protons of the two methoxy (-OCH₃) groups. |

| ¹³C NMR (in CDCl₃) | - Multiple signals in the aromatic region (approx. δ 114-160 ppm).- A signal around δ 55 ppm for the methoxy carbons. |

| Mass Spec. (e.g., HRMS-ESI) | The calculated molecular weight for C₂₀H₁₉O₂P is approximately 338.11 g/mol . The mass spectrum should show the corresponding molecular ion peak [M+H]⁺ at m/z ≈ 339.12. |

| Physical Appearance | Typically a white to off-white solid or a viscous oil. |

Part 5: Troubleshooting and Safety Considerations

Safety is paramount. The reagents used in this synthesis are hazardous and must be handled with appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat).

-

Dichlorophenylphosphine: Is highly corrosive and toxic. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood.[3]

-

Grignard Reagents & Anhydrous Ethers: Are extremely flammable and react violently with water. All operations must be performed under a dry, inert atmosphere.[5]

Common Experimental Issues

| Issue | Probable Cause | Solution |

| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Inactive magnesium surface (oxide layer). | - Ensure all equipment is scrupulously dried.- Crush a few turnings of Mg in the flask to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. |

| Low yield of final product. | - Incomplete Grignard formation.- Quenching of Grignard reagent by atmospheric moisture.- Oxidation of the phosphine product during work-up. | - Ensure complete consumption of Mg.- Maintain a positive pressure of inert gas throughout.- Degas all aqueous solutions used in the work-up with argon or nitrogen before use. |

| Product is contaminated with phosphine oxide. | Exposure to air during or after the reaction. | - Maintain rigorous inert atmosphere conditions.- Store the final product under argon or nitrogen. The oxide is often more polar and can sometimes be separated by column chromatography. |

References

-

Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts website. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry website. [Link]

-

Wikipedia. (n.d.). Dichlorophenylphosphine. Retrieved from Wikipedia website. [Link]

- U.S. Patent No. US4008282A. (1977). Preparation of triaryl phosphines.

-

Zare, A., et al. (2019). Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(iii) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate. RSC Advances. [Link]

-

ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines. Retrieved from ChemistryViews website. [Link]

Sources

- 1. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]

- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichlorophenylphosphine - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Photooxidation of triarylphosphines under aerobic conditions in the presence of a gold(iii) complex on cellulose extracted from Carthamus tinctorius immobilized on nanofibrous phosphosilicate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 8. US4008282A - Preparation of triaryl phosphines - Google Patents [patents.google.com]

Theoretical Studies on Bis(4-methoxyphenyl)phenylphosphine: Electronic Structure & Catalytic Potential

Executive Summary

Bis(4-methoxyphenyl)phenylphosphine (BMPhP) represents a critical "bridge" ligand in organometallic chemistry, occupying the electronic and steric middle ground between triphenylphosphine (

This technical guide outlines the theoretical framework for analyzing BMPhP, detailing its electronic structure (DFT), steric parameters (Tolman Cone Angle), and experimental validation protocols. It is designed for computational chemists and synthetic methodologists seeking to optimize catalytic turnover frequencies (TOF) in Suzuki-Miyaura and Heck couplings.

Part 1: Electronic Structure Theory

Ligand Field & Electronic Parameters

The primary utility of BMPhP lies in its enhanced Lewis basicity compared to

Theoretical Causality:

-

HOMO Character: The Highest Occupied Molecular Orbital (HOMO) is dominated by the phosphorus lone pair

. The +M effect raises the HOMO energy (making it less negative), thereby increasing the ligand's -

LUMO Character: The Lowest Unoccupied Molecular Orbital (LUMO) involves

antibonding orbitals of the aryl rings. The methoxy substitution destabilizes the LUMO, slightly reducing

Computational Methodology (DFT Protocol)

To accurately model BMPhP, the following Density Functional Theory (DFT) pipeline is recommended. This protocol ensures self-consistency between geometric optimization and electronic property prediction.

Recommended Basis Set: B3LYP/6-311G(d,p) or wB97X-D/def2-TZVP (for dispersion corrections).

Table 1: Predicted Electronic Descriptors (vs. Standards)

| Descriptor | Triphenylphosphine ( | BMPhP (Theoretical) | Tris(4-methoxyphenyl)phosphine |

| Electronic Parameter ( | 2068.9 | 2066.5 (Est.) | 2065.3 |

| pKa (in | 7.61 | ~8.15 | 8.65 |

| Tolman Cone Angle ( | 145° | ~148° | 152° |

| HOMO Energy (eV) | -5.65 | -5.45 | -5.25 |

Note: Electronic Parameter based on symmetric stretching frequency of

complexes. Lower values indicate higher-donation.

Computational Workflow Visualization

The following diagram outlines the standard operating procedure for the theoretical characterization of BMPhP.

Figure 1: DFT Computational Pipeline for Phosphine Ligand Characterization.

Part 2: Steric & Geometric Parameters

Tolman Cone Angle & Buried Volume

While electronic effects drive the rate of oxidative addition, steric bulk determines the rate of reductive elimination. BMPhP offers a "Goldilocks" zone.

-

Tolman Cone Angle (

): Defined by the apex angle of a cone centered at the metal (M) 2.28 Å from the P atom, enclosing the van der Waals radii of the ligand atoms.-

BMPhP is calculated to have a slightly larger

than

-

-

Percent Buried Volume (%

): A more modern descriptor derived from sphere-mapping algorithms (e.g., SambVca). BMPhP is expected to occupy ~31-33% of the coordination sphere, preventing catalyst aggregation without hindering substrate approach.

Part 3: Catalytic Cycle Modeling (Suzuki-Miyaura)

In palladium-catalyzed cross-coupling, the ligand plays a dual role. Theoretical studies suggest BMPhP stabilizes the active

Mechanistic Pathway

-

Oxidative Addition: The electron-rich BMPhP accelerates the insertion of

into the aryl halide bond (Ar-X). This is often the rate-determining step for aryl chlorides. -

Transmetallation: Steric bulk facilitates the exchange with the boronic acid.

-

Reductive Elimination: The moderate cone angle allows the product to release efficiently.

Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling highlighting BMPhP influence.

Part 4: Experimental Validation Protocols

To validate theoretical predictions, the ligand must be synthesized and characterized. The following protocol ensures high purity for catalytic benchmarking.

Synthesis of Bis(4-methoxyphenyl)phenylphosphine

Reaction Type: Grignard Addition followed by Reduction.

Step 1: Synthesis of Phosphine Oxide Precursor

-

Reagents: 4-Methoxyphenylmagnesium bromide (Grignard), Diethylphosphite.[1]

-

Procedure:

Step 2: Reduction to Phosphine (BMPhP)

-

Reagents: Trichlorosilane (

), Triethylamine (optional scavenger). -

Procedure:

-

Dissolve the oxide in dry Toluene.

-

Add Trichlorosilane (5 eq) carefully (Exothermic!).

-

Reflux at 90°C for 5 hours.

-

Cool to 0°C and quench with degassed NaOH (2N) under inert atmosphere (Critical: Phosphines are air-sensitive).

-

Purification: Recrystallization from hot ethanol/hexane under Argon.

-

Characterization Checkpoints

-

NMR: The shift is the primary indicator of oxidation state.

-

Oxide:[2]

+20 to +25 ppm. -

Free Phosphine (BMPhP):

-5 to -10 ppm (Upfield shift confirms reduction).

-

-

XRD (X-Ray Diffraction): Essential for confirming the bond angles used in the "Initial Geometry" of the DFT study.

References

-

NBInno . (n.d.). Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine. Retrieved from [Link]

-

PubChem . (n.d.).[2] Bis(4-methoxyphenyl)phenylphosphine oxide. National Library of Medicine. Retrieved from [Link]

-

PrepChem . (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Bis(4-methoxyphenyl)phenylphosphine as a Ligand in Catalysis

Introduction: The Strategic Role of Bis(4-methoxyphenyl)phenylphosphine in Modern Catalysis

Bis(4-methoxyphenyl)phenylphosphine is a triarylphosphine compound that has emerged as a valuable ligand in the field of transition metal catalysis.[1][2] Its structure, featuring two electron-donating methoxy groups on two of the phenyl rings, imparts specific electronic properties that are highly advantageous for a range of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.[3] Unlike simple, sterically bulky alkylphosphines or electron-poor triarylphosphines, bis(4-methoxyphenyl)phenylphosphine offers a nuanced balance of steric and electronic characteristics that allows for the fine-tuning of a catalyst's activity and stability.

The efficacy of a phosphine ligand is primarily governed by its ability to modulate the electron density and coordination sphere of the metal center.[4][5] The lone pair of electrons on the phosphorus atom acts as a σ-donor, while the electronic nature of the substituents on the phosphorus dictates the ligand's overall electron-donating or -withdrawing character.[6] The two methoxy groups in bis(4-methoxyphenyl)phenylphosphine function as powerful electron-donating groups, increasing the electron density on the phosphorus atom. This enhanced electron-donating ability makes the coordinated metal center more electron-rich, which in turn promotes crucial steps in catalytic cycles, such as oxidative addition.[4][5] This property is particularly beneficial for activating less reactive substrates, like aryl chlorides, in cross-coupling reactions.

This guide provides a comprehensive overview of bis(4-methoxyphenyl)phenylphosphine, including its synthesis, key properties, and detailed protocols for its application in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Characterization

A summary of the key properties of bis(4-methoxyphenyl)phenylphosphine is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₉O₂P | [2][7] |

| Molecular Weight | 322.34 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 88-90 °C | [1] |

| CAS Number | 14180-51-9 | [1][2] |

| Solubility | Soluble in organic solvents such as chloroform, ether, and dimethylformamide. | [1] |

Synthesis Protocol: From Oxide to Ligand

The most common route to bis(4-methoxyphenyl)phenylphosphine involves the reduction of its corresponding phosphine oxide. The phosphine oxide precursor can be synthesized from readily available starting materials.

Part A: Synthesis of Bis(4-methoxyphenyl)phosphine Oxide

This procedure is adapted from established methods for preparing symmetric secondary phosphine oxides using Grignard reagents.[8]

Reaction Scheme: 2 (4-MeO-C₆H₄)MgBr + (EtO)₂P(O)H → [(4-MeO-C₆H₄)₂P(O)]⁻[MgBr]⁺ → (4-MeO-C₆H₄)₂P(O)H

Step-by-Step Protocol:

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet.

-

Grignard Reagent: Charge the flask with 3.3 equivalents of 1 M 4-methoxyphenylmagnesium bromide in THF. Cool the solution to 0 °C in an ice bath.

-

Phosphite Addition: Dissolve 1.0 equivalent of diethylphosphite in anhydrous THF. Add this solution dropwise to the Grignard reagent via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add a deoxygenated 0.1 N HCl solution to quench the reaction.

-

Extraction: Add methyl tert-butyl ether (MTBE) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional MTBE or CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with 2% MeOH in CH₂Cl₂) and recrystallization from hot ethyl acetate to yield the product as a colorless solid.[8]

Part B: Reduction to Bis(4-methoxyphenyl)phosphine

This protocol describes the deoxygenation of the phosphine oxide using trichlorosilane as the reducing agent.[9]

Reaction Scheme: (4-MeO-C₆H₄)₂P(O)Ph + HSiCl₃ → (4-MeO-C₆H₄)₂PPh

Step-by-Step Protocol:

-

Setup: In a flask under an argon atmosphere, suspend bis(4-methoxyphenyl)phenylphosphine oxide (1.0 eq.) in anhydrous toluene.

-

Reducing Agent: Add trichlorosilane (approx. 4-5 eq.) to the suspension in one portion. An exothermic reaction and gas evolution may be observed as the solid dissolves.

-

Heating: Heat the reaction mixture to 90 °C and maintain for 5 hours.

-

Cooling & Quenching: Cool the clear solution to 0 °C. With vigorous stirring, slowly add 2 N aqueous sodium hydroxide solution. This is a highly exothermic step and requires careful control of the addition rate and cooling.

-

Workup: Allow the mixture to warm to room temperature and stir until all solids dissolve, resulting in two clear liquid phases.[9]

-

Extraction: Separate the layers under an inert atmosphere. Extract the aqueous layer with toluene.

-

Isolation: Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization to yield bis(4-methoxyphenyl)phenylphosphine.[9]

Application in Catalysis: Core Protocols

The electron-rich nature of bis(4-methoxyphenyl)phenylphosphine makes it an excellent ligand for palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[10][11] The electron-donating phosphine ligand is crucial for facilitating the oxidative addition of the palladium(0) catalyst to the aryl halide.[12]

General Reaction: Ar-X + Ar'-B(OH)₂ ---(Pd catalyst, Ligand, Base)--> Ar-Ar'

Sources

- 1. chembk.com [chembk.com]

- 2. Bis(4-methoxyphenyl)phenylphosphine | C20H19O2P | CID 518897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bis-(4-methoxyphenyl)phenylphosphine [webbook.nist.gov]

- 8. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

Application Notes: Bis(4-methoxyphenyl)phenylphosphine as a High-Performance Ligand in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ligand Design in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. The ligand not only stabilizes the active catalytic species but also modulates its reactivity, dictating the success of challenging transformations, particularly those involving less reactive aryl chlorides.

This application note details the utility of Bis(4-methoxyphenyl)phenylphosphine , an electron-rich triarylphosphine ligand, in facilitating Suzuki-Miyaura coupling reactions. We will explore the mechanistic advantages conferred by its electronic properties, provide detailed protocols for its application, and present a comparative analysis to guide researchers in optimizing their synthetic strategies.

The Advantage of Bis(4-methoxyphenyl)phenylphosphine: An Electron-Rich Ligand for Enhanced Catalysis

Bis(4-methoxyphenyl)phenylphosphine is a monodentate phosphine ligand characterized by the presence of two electron-donating methoxy groups on two of its aryl substituents. These methoxy groups significantly increase the electron density on the phosphorus atom, making the ligand a strong σ-donor. This enhanced electron-donating ability is crucial for accelerating the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle, especially when using inactivated or electron-rich aryl chlorides as substrates.

Key Attributes:

-

Enhanced Electron-Donating Properties: The methoxy groups increase the electron density on the phosphorus atom, which in turn makes the palladium center more electron-rich and nucleophilic. This facilitates the oxidative addition of the aryl halide to the Pd(0) complex.

-

Improved Solubility: The presence of methoxy groups can enhance the ligand's solubility in common organic solvents compared to unsubstituted triarylphosphines, leading to more homogeneous reaction mixtures.

-

Balanced Steric Profile: While electron-rich, its steric bulk is comparable to other triarylphosphines, offering a good balance for promoting reductive elimination without hindering substrate access to the catalytic center.

The logical relationship between the ligand's structure and its function in the catalytic cycle is a key aspect of rational catalyst design.

Caption: Logical flow from ligand structure to catalytic performance.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The electron-rich nature of Bis(4-methoxyphenyl)phenylphosphine plays a pivotal role in enhancing the efficiency of this cycle.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol is suitable for a wide range of electron-rich and electron-deficient aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Bis(4-methoxyphenyl)phenylphosphine (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

-

Toluene, anhydrous (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium phosphate, palladium(II) acetate, and Bis(4-methoxyphenyl)phenylphosphine.

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (10 mL).

-

Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol is optimized for the more challenging coupling of aryl chlorides, leveraging the electron-rich nature of the ligand.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

-

Bis(4-methoxyphenyl)phenylphosphine (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (4 mL)

-

Water, degassed (1 mL)

Procedure:

-

In a glovebox or under a stream of argon, add the aryl chloride, arylboronic acid, potassium carbonate, Pd₂(dba)₃, and Bis(4-methoxyphenyl)phenylphosphine to an oven-dried reaction vial equipped with a stir bar.

-

Seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and add anhydrous 1,4-dioxane and degassed water via syringe.

-

Place the vial in a preheated aluminum heating block at 110 °C and stir for 18-36 hours.

-

Monitor the reaction for the disappearance of the aryl chloride starting material.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (15 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure biaryl product.

Conclusion

Bis(4-methoxyphenyl)phenylphosphine is a highly effective, electron-rich ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties facilitate the activation of challenging substrates, such as aryl chlorides, leading to improved reaction rates and yields. The protocols provided herein serve as a robust starting point for researchers in academic and industrial settings, enabling the efficient synthesis of a wide array of biaryl compounds critical for drug discovery and materials science. The rational design of ligands, exemplified by Bis(4-methoxyphenyl)phenylphosphine, continues to be a driving force in expanding the capabilities of modern synthetic chemistry.

References

-

Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Greenwich). [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Applications of "Bis(4-methoxyphenyl)phenylphosphine" in organic synthesis

Application Note: Tuning Catalytic Efficiency with Bis(4-methoxyphenyl)phenylphosphine (BMPP)

Executive Summary

In the optimization of transition metal catalysis, ligand selection is the primary lever for tuning reactivity.[1][2] While Triphenylphosphine (

Bis(4-methoxyphenyl)phenylphosphine (BMPP) represents a strategic "middle-ground" ligand.[1][2] By substituting two phenyl rings of

Chemical Profile & Technical Specifications

Before integrating BMPP into a workflow, researchers must account for its physical and electronic properties.[1][2]

| Property | Specification |

| Chemical Name | Bis(4-methoxyphenyl)phenylphosphine |

| Abbreviation | BMPP |

| CAS Number | 14180-51-9 |

| Molecular Formula | |

| Molecular Weight | 322.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Toluene, THF, DCM, Chloroform |

| Air Stability | Moderately sensitive (oxidizes to phosphine oxide slowly in air) |

| Electronic Character | Electron-rich ( |

Mechanistic Rationale: The "Anisyl Effect"[1][2]

The efficacy of BMPP stems from the para-methoxy substituents .[1][2] In phosphine ligands (

- -Donation: The methoxy group (-OMe) is a strong electron donor via resonance.[1][2] This increases the electron density on the phosphorus lone pair compared to unsubstituted phenyl rings.[1][2]

-

Catalytic Consequence: A more electron-rich Pd(0) center is generated, which significantly lowers the activation energy for the oxidative addition of strong bonds (e.g., C-Cl), which is typically the rate-determining step in cross-coupling cycles.[1][2]

Visualizing Ligand Electronics

The following diagram compares the electronic vectors of standard Triphenylphosphine (TPP) versus BMPP.

Figure 1: Electronic comparison showing the enhanced donor capability of BMPP relative to TPP.

Primary Application: Suzuki-Miyaura Coupling[1][2][3]

The most robust application for BMPP is in the Suzuki-Miyaura coupling of aryl chlorides .[1][2] While aryl iodides and bromides couple easily with standard catalysts, aryl chlorides are cheaper but notoriously sluggish.[1][2] BMPP provides the necessary electron boost to activate these substrates.[1][2]

Validated Protocol: Coupling of 4-Chloroanisole with Phenylboronic Acid

Objective: Synthesize 4-methoxybiphenyl using an in-situ generated Pd-BMPP catalyst.

Reagents:

-

Substrate: 4-Chloroanisole (1.0 mmol)

-

Catalyst Precursor: Palladium(II) Acetate (

) (1 mol%)[1][2] -

Ligand: Bis(4-methoxyphenyl)phenylphosphine (BMPP) (2 mol%)[1][2]

-

Base: Potassium Carbonate (

) (2.0 mmol)[1][2]

Step-by-Step Methodology:

-

Catalyst Pre-formation (Critical Step):

-

In a flame-dried Schlenk tube equipped with a stir bar, add

(2.2 mg, 0.01 mmol) and BMPP (6.4 mg, 0.02 mmol). -

Add 2 mL of anhydrous Toluene.

-

Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow, indicating the formation of the active

species.[1][2] -

Note: Pre-complexation ensures the active catalyst is ready before the substrate is introduced, preventing Pd-black precipitation.[1][2]

-

-

Substrate Addition:

-

Reaction:

-

Workup:

-

Purification:

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, highlighting the critical "Pre-Complexation" phase often missed in standard procedures.

Figure 2: Operational workflow for Pd-BMPP catalyzed cross-coupling.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Formation of Pd Black | Ligand oxidation or insufficient Ligand:Pd ratio.[1][2] | Ensure BMPP is stored under inert gas.[1][2][3][6][7] Increase Ligand:Pd ratio to 3:1 or 4:1. |

| Low Conversion | Oxidative addition is too slow.[1][2] | Increase temperature to 110°C. Ensure solvents are thoroughly degassed (oxygen inhibits the cycle).[1][2] |

| Ligand Oxide in NMR | Air exposure during setup.[1][2] | BMPP oxidizes to the phosphine oxide ( |

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14180-51-9, Bis(4-methoxyphenyl)phenylphosphine. Retrieved from [Link][1][2]

Sources

- 1. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]

- 4. sciensage.info [sciensage.info]

- 5. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]